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molecular formula C7H4ClFO4S B2796044 3-(Chlorosulfonyl)-5-fluorobenzoic acid CAS No. 912577-43-6

3-(Chlorosulfonyl)-5-fluorobenzoic acid

Cat. No. B2796044
M. Wt: 238.61
InChI Key: QMIVFRSZWFNOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:8][S:9](=[O:10])(=[O:11])[c:12]1[cH:13][c:14]([C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:25][c:26]([F:28])[cH:27]1.[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[Cl:8][S:9](=[O:10])(=[O:11])[c:12]1[cH:13][c:14]([C:15](=[O:16])[OH:17])[cH:25][c:26]([F:28])[cH:27]1

Inputs

Step One
Name
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
O=C(O)c1cc(F)cc(S(=O)(=O)Cl)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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